molecular formula C32H31N3O10S2 B561617 Nsp-SA-nhs CAS No. 199293-83-9

Nsp-SA-nhs

Cat. No.: B561617
CAS No.: 199293-83-9
M. Wt: 681.731
InChI Key: KQFCNGKUXYNDPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-sulfosuccinimidyl acridinium-9-carboxylate involves the reaction of acridinium-9-carboxylate with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions .

Industrial Production Methods

Industrial production of N-sulfosuccinimidyl acridinium-9-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Scientific Research Applications

N-sulfosuccinimidyl acridinium-9-carboxylate is widely used in scientific research due to its chemiluminescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-sulfosuccinimidyl acridinium-9-carboxylate involves the formation of an electronically excited intermediate upon reaction with hydrogen peroxide in an alkaline medium. This intermediate decomposes to produce light, which is detected in chemiluminescent assays. The molecular targets are typically proteins or nucleic acids that are labeled with the compound .

Comparison with Similar Compounds

N-sulfosuccinimidyl acridinium-9-carboxylate is compared with other acridinium esters such as N-sulfosuccinimidyl 2,6-dimethyl-4-(2-sulfopropyl)phenyl acridinium-9-carboxylate and N-sulfosuccinimidyl 4-(dimethylamino)phenyl acridinium-9-carboxylate. These compounds share similar chemiluminescent properties but differ in their luminescence intensity and stability. N-sulfosuccinimidyl acridinium-9-carboxylate is noted for its high sensitivity and stability, making it a preferred choice in many applications .

List of Similar Compounds

Properties

IUPAC Name

3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O10S2/c1-22-13-15-23(16-14-22)47(43,44)34(20-6-12-30(38)45-35-28(36)17-18-29(35)37)32(39)31-24-8-2-4-10-26(24)33(19-7-21-46(40,41)42)27-11-5-3-9-25(27)31/h2-5,8-11,13-16H,6-7,12,17-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFCNGKUXYNDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Nsp-SA-nhs and what is its primary application based on the provided research?

A1: this compound is a dye molecule designed to enhance chemiluminescence, making it particularly useful in immunoassays. While its exact chemical structure remains undisclosed in the abstracts, it is reported to possess a strong surface-enhanced Raman scattering (SERS) effect. [] This property makes it suitable for use as a label in chemiluminescent immunoassays (CLIA) for detecting analytes like Bisphenol A (BPA). []

Q2: How is this compound used in detecting Bisphenol A?

A2: The research indicates that this compound is conjugated to Bovine Serum Albumin (BSA) along with BPA to create a labeled conjugate. [] This conjugate likely competes with free BPA in a sample for binding to anti-BPA antibodies. The chemiluminescent signal generated is then inversely proportional to the concentration of BPA in the sample. A calibration curve using known BPA concentrations allows for quantification of BPA levels in unknown samples.

Q3: What are the potential advantages of using this compound in immunoassays compared to other methods?

A3: While the abstracts don't directly compare this compound to other methods, its use in CLIA suggests potential advantages:

  • High Sensitivity: The reported limit of detection for BPA using this compound is 0.1 ng/ml. [] This suggests high sensitivity compared to some other analytical techniques.

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